molecular formula C14H16F3NO3 B11485524 Methyl 2-{4-[(cyclopropylmethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate

Methyl 2-{4-[(cyclopropylmethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate

Cat. No.: B11485524
M. Wt: 303.28 g/mol
InChI Key: IAMRBSRDOCONFK-UHFFFAOYSA-N
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Description

Methyl 2-{4-[(cyclopropylmethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a cyclopropylmethyl group, and a hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{4-[(cyclopropylmethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate typically involves multiple steps. One common approach is to start with the preparation of the intermediate 4-[(cyclopropylmethyl)amino]benzaldehyde. This intermediate can be synthesized through a series of reactions, including the formation of a Schiff base followed by reduction.

The next step involves the introduction of the trifluoromethyl group and the hydroxypropanoate moiety. This can be achieved through a nucleophilic substitution reaction using a suitable trifluoromethylating agent and a hydroxypropanoate ester. The reaction conditions often require the use of a strong base and an appropriate solvent to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{4-[(cyclopropylmethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions may require the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of a nitro group can produce an amine.

Scientific Research Applications

Methyl 2-{4-[(cyclopropylmethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of Methyl 2-{4-[(cyclopropylmethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the cyclopropylmethyl group may influence its overall stability and reactivity. The hydroxypropanoate moiety can participate in hydrogen bonding and other interactions that modulate the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{4-[(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate
  • Methyl 2-{4-[(ethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate
  • Methyl 2-{4-[(propyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate

Uniqueness

Methyl 2-{4-[(cyclopropylmethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This group can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H16F3NO3

Molecular Weight

303.28 g/mol

IUPAC Name

methyl 2-[4-(cyclopropylmethylamino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate

InChI

InChI=1S/C14H16F3NO3/c1-21-12(19)13(20,14(15,16)17)10-4-6-11(7-5-10)18-8-9-2-3-9/h4-7,9,18,20H,2-3,8H2,1H3

InChI Key

IAMRBSRDOCONFK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)NCC2CC2)(C(F)(F)F)O

Origin of Product

United States

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